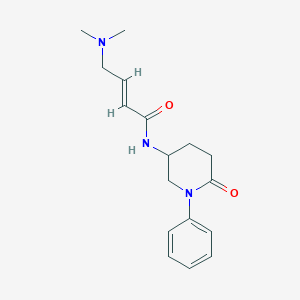
(E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide, also known as DMABN, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. DMABN is a member of the piperidine family and has a unique molecular structure that has been found to exhibit promising biological properties.
Mécanisme D'action
(E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the formation of amyloid beta and alpha-synuclein aggregates. It has been found to selectively target cancer cells and has minimal toxicity to normal cells.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been found to reduce the formation of amyloid beta and alpha-synuclein aggregates, which are hallmarks of neurodegenerative diseases. (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide has been shown to have minimal toxicity to normal cells and has a good safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide is its selectivity towards cancer cells and its ability to inhibit the growth of cancer cells in vitro. It has also been found to have minimal toxicity to normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide. One potential application is its use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide in vivo and its potential side effects. Another future direction is the development of more efficient synthesis methods for (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide that can improve its solubility and bioavailability. Overall, (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide has shown promising results in medical research and has the potential to be a valuable tool in the fight against cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide involves the reaction of piperidine-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal and 1-phenyl-1,3-butanedione in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide has been studied extensively for its potential use in medical research. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro. (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide has also shown potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been found to inhibit the aggregation of amyloid beta and alpha-synuclein proteins.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-19(2)12-6-9-16(21)18-14-10-11-17(22)20(13-14)15-7-4-3-5-8-15/h3-9,14H,10-13H2,1-2H3,(H,18,21)/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNZYQHHYHUTTP-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCC(=O)N(C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCC(=O)N(C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

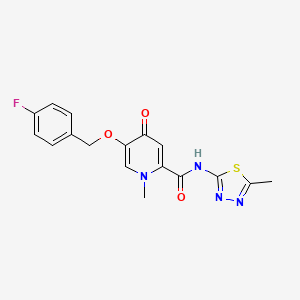
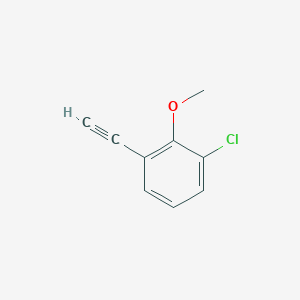

![N'-[(4-Cyanobenzene)sulfonyl]-N,N-dimethylmethanimidamide](/img/structure/B2395378.png)
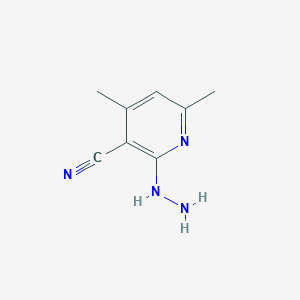
![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2395383.png)
![1-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2395384.png)

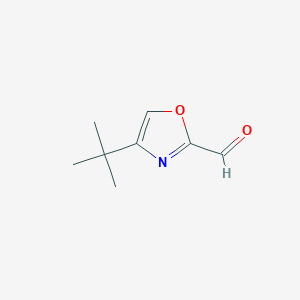
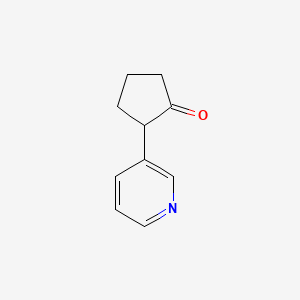
![Methyl 2-({[(3-thiomorpholin-4-ylpyrazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2395390.png)

![N-(2-chlorophenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2395393.png)
![2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2395395.png)